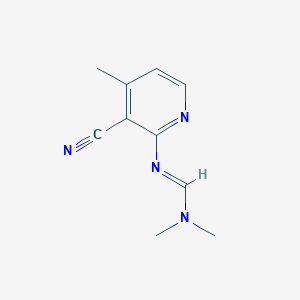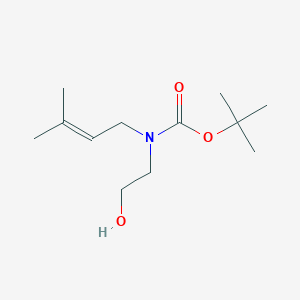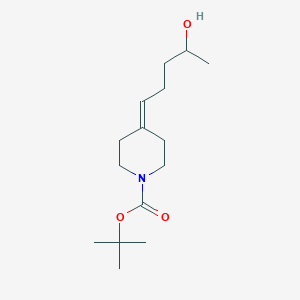
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with thiophen-2-ylmethyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like toluene at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The thiophen-2-ylmethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in biological assays to understand its effects on various cellular pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase, thereby affecting cyclic nucleotide levels within cells .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine derivatives share a similar core structure and exhibit diverse pharmacological activities.
Thiophene Derivatives: Thiophene-containing compounds are known for their wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid is unique due to the combination of the pyridazine and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
1105192-31-1 |
|---|---|
Molecular Formula |
C10H8N2O3S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
6-oxo-1-(thiophen-2-ylmethyl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15) |
InChI Key |
OQCBDWFIHXDRRZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)
![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)

![[1-(4-Hydroxybutylcarbamoyl)-1-methylethyl]-carbamic acid benzyl ester](/img/structure/B1415297.png)
![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)
![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)







